molecular formula C24H26N2O3S B3520539 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B3520539
M. Wt: 422.5 g/mol
InChI Key: HEGCQWSENQFJKA-NTUHNPAUSA-N
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Description

The compound contains several functional groups including an acrylamide group, a thiazole ring, and methoxyphenyl and tert-butylphenyl substituents. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the acrylamide group, which could undergo addition reactions, and the thiazole ring, which is aromatic and thus relatively stable .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the acrylamide group could make the compound polar and potentially soluble in water .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it could interact with biological targets in the body .

Future Directions

Future research could involve studying the compound’s reactivity, properties, and potential applications. This could involve in vitro studies, in vivo studies, and computational modeling .

Properties

IUPAC Name

(E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-24(2,3)18-10-8-17(9-11-18)19-15-30-23(25-19)26-22(27)13-7-16-6-12-20(28-4)21(14-16)29-5/h6-15H,1-5H3,(H,25,26,27)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGCQWSENQFJKA-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide
Reactant of Route 2
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N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide
Reactant of Route 6
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide

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